2-[(2E)-2-[(4-acetylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetic acid
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Overview
Description
The compound “2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic Acid” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives .Scientific Research Applications
Synthesis and Biological Activity
Novel Synthesis of Derivatives
Research has shown that derivatives of 2,4-dioxothiazolidin-5-yl acetic acid, including imidazolyl-, benzoxazinyl-, and quinazolinyl-2,4-dioxothiazolidine, have been synthesized through reactions with various aromatic amines. These compounds exhibit moderate antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Youssef et al., 2015).
Structural Analysis
The molecular and crystal structures of 1-oxo-1-λ4-1,2,4-thiadiazolidin-3-one derivatives have been determined, offering insights into the design of new compounds with potential biological activities (Schuckmann et al., 1978).
Efficient Preparation for Chemical Modification
Efficient synthesis methods have been developed for compounds like (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a chemical modifier of cephalosporin antibiotics, showcasing the versatility of thiazolidine derivatives in drug development (Kanai et al., 1993).
Antimicrobial Activity
Rhodanine-3-acetic acid derivatives have been synthesized and evaluated for their antimicrobial properties against a range of pathogens, including mycobacteria and fungi. These studies highlight the potential of thiazolidin-5-yl acetic acid derivatives as antimicrobial agents (Krátký et al., 2017).
Chemical Sensors and Anticancer Activity
Fluorescence Properties for Metal Ion Detection
A study demonstrated the synthesis of a fluorescent compound based on 2-thioxothiazolidin-3-yl acetic acid, which showed selective Co2+ ion detection. This indicates its potential application as a chemical sensor for metal ions (Li Rui-j, 2013).
Anticancer Agents
Novel 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives have been synthesized from acetyl derivatives, including thiazolidine derivatives, showing potential as anticancer agents (Shmeiss et al., 2000).
Future Directions
Properties
IUPAC Name |
2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-8-18-15(22)13(9-14(20)21)23-16(18)17-12-6-4-11(5-7-12)10(2)19/h3-7,13H,1,8-9H2,2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFJPHHKYXISTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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